

An In-depth Technical Guide to Methyl 4-amino-2-methyl-5-nitrobenzoate

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Compound of Interest

Compound Name: *Methyl 4-amino-2-methyl-5-nitrobenzoate*

Cat. No.: *B1422058*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-2-methyl-5-nitrobenzoate is a substituted aromatic compound with significant potential as a versatile building block in synthetic organic chemistry. Its unique arrangement of an activating amino group, a deactivating nitro group, and a methyl substituent on a methyl benzoate scaffold makes it a molecule of interest for the synthesis of more complex chemical entities. This guide provides a comprehensive overview of its molecular characteristics, a plausible and detailed synthetic pathway, its potential applications in drug development, and the underlying scientific principles that govern its reactivity and utility.

The strategic placement of electron-donating and electron-withdrawing groups on the benzene ring creates a nuanced electronic environment, influencing the molecule's reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of a variety of target molecules, including pharmacologically active compounds and other high-value chemical entities. Notably, it has been identified as an intermediate in the synthesis of 3-Amino-5-nitro-o-toluidine, a metabolite of the veterinary drug zoalene.

Core Molecular and Physicochemical Properties

A clear understanding of the fundamental properties of a compound is critical for its application in research and development. The key molecular and predicted physicochemical properties of

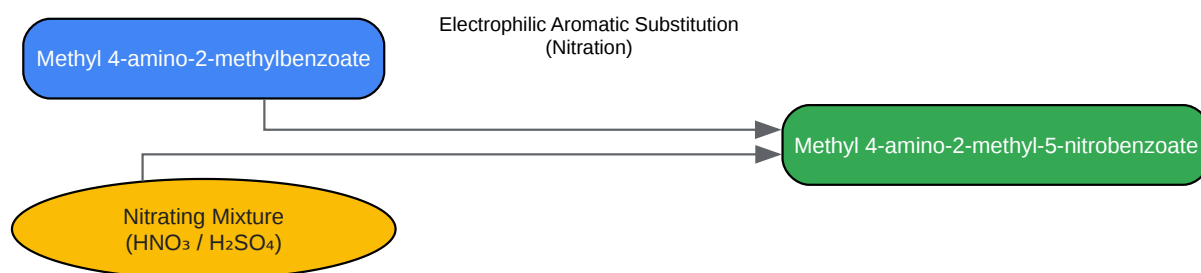
Methyl 4-amino-2-methyl-5-nitrobenzoate are summarized below.

Property	Value	Source/Method
CAS Number	146948-44-9	Chemical Abstracts Service
Molecular Formula	C ₉ H ₁₀ N ₂ O ₄	-
Molecular Weight	210.19 g/mol	-
IUPAC Name	methyl 4-amino-2-methyl-5-nitrobenzoate	-
Appearance	Predicted: Yellowish solid	Inferred from analogous nitroaromatic compounds
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Predicted: Soluble in common organic solvents like methanol, ethanol, and ethyl acetate.	Based on the polarity of the molecule

Synthetic Pathway and Mechanistic Insights

While a specific, detailed experimental protocol for the synthesis of **Methyl 4-amino-2-methyl-5-nitrobenzoate** is not extensively documented in publicly available literature, a scientifically sound synthetic route can be proposed based on well-established principles of organic chemistry. The most logical approach involves the nitration of a readily available starting material, Methyl 4-amino-2-methylbenzoate.

Proposed Synthesis Workflow



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Caption: Proposed synthesis of **Methyl 4-amino-2-methyl-5-nitrobenzoate** via nitration.

Detailed Experimental Protocol (Predicted)

Objective: To synthesize **Methyl 4-amino-2-methyl-5-nitrobenzoate** via electrophilic aromatic substitution.

Materials:

- Methyl 4-amino-2-methylbenzoate (Starting Material)
- Concentrated Nitric Acid (HNO₃)
- Concentrated Sulfuric Acid (H₂SO₄)
- Ice
- Methanol (for recrystallization)
- Standard laboratory glassware and equipment

Procedure:

- Preparation of the Nitrating Mixture: In a flask, carefully add a calculated amount of concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling the mixture in an ice bath. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

- **Reaction Setup:** Dissolve Methyl 4-amino-2-methylbenzoate in a minimal amount of concentrated sulfuric acid in a separate flask, and cool the mixture to 0-5 °C in an ice-salt bath.
- **Nitration:** Slowly add the pre-cooled nitrating mixture dropwise to the solution of the starting material, ensuring the temperature is maintained below 10 °C to prevent side reactions and ensure regioselectivity. The amino and methyl groups are ortho, para-directing, while the ester group is meta-directing. The nitro group will preferentially add to the position that is activated by the amino and methyl groups and not strongly deactivated by the ester group.
- **Reaction Quenching and Product Isolation:** After the addition is complete, allow the reaction to stir for a specified time before carefully pouring the reaction mixture onto crushed ice. The product will precipitate out of the aqueous solution.
- **Purification:** The crude product can be collected by vacuum filtration and washed with cold water. Further purification can be achieved by recrystallization from a suitable solvent, such as methanol, to yield the final product.

Causality Behind Experimental Choices

- **Low Temperature:** The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to control the reaction rate, prevent the formation of unwanted byproducts (such as dinitrated compounds), and ensure the regioselective introduction of the nitro group.
- **Sulfuric Acid as a Catalyst:** Sulfuric acid is essential for the generation of the nitronium ion, which is the active electrophile in this reaction. It also serves as a solvent and a dehydrating agent.
- **Recrystallization:** This is a standard purification technique for solid organic compounds. It relies on the difference in solubility of the desired compound and impurities in a given solvent at different temperatures to obtain a highly pure product.

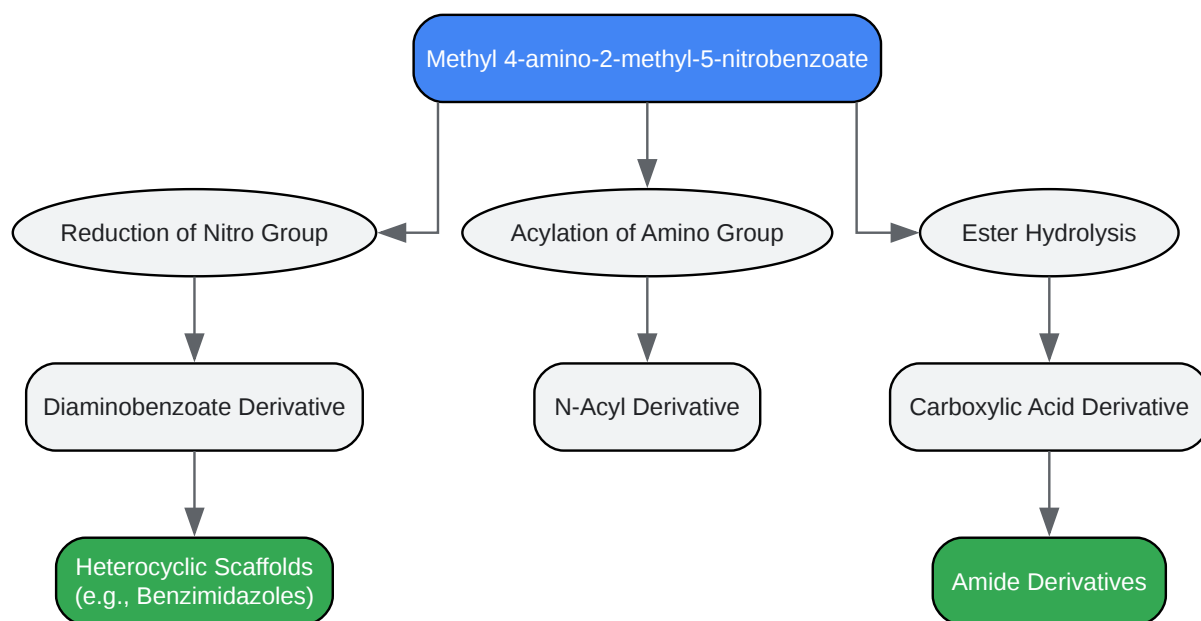
Applications in Drug Development and Research

The chemical architecture of **Methyl 4-amino-2-methyl-5-nitrobenzoate** provides a foundation for the synthesis of a variety of more complex molecules with potential biological activity.

Role as a Synthetic Intermediate

The primary application of this compound is as a versatile intermediate in multi-step organic synthesis. The presence of three distinct functional groups (amino, nitro, and methyl ester) allows for a range of selective chemical transformations.

- **Reduction of the Nitro Group:** The nitro group can be readily reduced to an amino group, yielding a diamino-substituted benzene derivative. This opens up pathways for the synthesis of heterocyclic compounds, such as benzimidazoles, which are prevalent in many pharmaceutical agents.
- **Modification of the Amino Group:** The existing amino group can be acylated, alkylated, or used in diazotization reactions to introduce other functionalities.
- **Hydrolysis of the Ester:** The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, a common functional group in many drugs.



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